N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-30-22-14-8-6-12-20(22)25-24(27)16-26-15-23(19-11-5-7-13-21(19)26)31(28,29)17-18-9-3-2-4-10-18/h2-15H,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJAKPQBUOMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a methoxyphenyl group, an indole moiety, and a methanesulfonyl group, contributing to its diverse chemical behavior and biological properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
IUPAC Name: N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl]acetamide
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring: This can be achieved through methods like Fischer indole synthesis.
- Introduction of the Sulfonyl Group: The sulfonyl group is introduced via reaction with sulfonyl chlorides.
- Final Acetamide Formation: The final step involves reacting the sulfonyl-indole derivative with an appropriate amine and acetic anhydride.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess selective antibacterial properties against various Gram-positive bacteria, including strains resistant to conventional antibiotics .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Specifically, compounds derived from similar frameworks have been reported to inhibit COX-1 and COX-2 activities, suggesting potential therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and microbial resistance. Molecular modeling studies have indicated plausible binding interactions with COX enzymes, which could elucidate the pathways through which this compound exerts its effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Selective activity against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of COX-1 and COX-2 | |
| Antioxidant | DPPH radical scavenging activity |
Case Study: Inhibition of Inflammatory Pathways
In a recent study, derivatives based on the indole structure were synthesized and tested for their ability to inhibit TNF-alpha in macrophages. The results indicated that certain compounds significantly reduced TNF-alpha levels, showcasing their potential as anti-inflammatory agents .
ADME Properties
Additionally, studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds suggest favorable profiles for drug development. Predictions indicate good bioavailability and metabolic stability, which are critical factors in the development of therapeutic agents .
Q & A
Basic Question: What are the optimal synthetic routes for N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Indole Core Functionalization : Introduce the phenylmethanesulfonyl group at the 3-position of the indole ring via sulfonation or nucleophilic substitution under anhydrous conditions (e.g., using chlorosulfonic acid or a sulfonyl chloride derivative) .
- Acetamide Linkage Formation : Couple the functionalized indole with N-(2-methoxyphenyl)acetamide using a coupling agent like EDCI/HOBt in dichloromethane or DMF .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product. Reaction yields (typically 40–60%) can be improved by optimizing stoichiometry, temperature (e.g., 0–25°C for sulfonation), and inert atmospheres to prevent side reactions .
Basic Question: How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfonyl group via downfield shifts) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]+ for C₂₄H₂₁N₂O₄S: 433.1225).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
SAR studies should systematically modify substituents and evaluate pharmacological outcomes:
- Substituent Variation : Replace the methoxyphenyl group with halogenated or bulkier aryl groups to assess binding affinity changes. For example, fluorinated analogs may enhance metabolic stability .
- Sulfonyl Group Optimization : Test alternative sulfonyl groups (e.g., tosyl, mesyl) to modulate electron-withdrawing effects and target interactions .
- Biological Assays : Screen derivatives against disease-specific targets (e.g., kinase inhibition assays for anticancer activity) and compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .
Advanced Question: What strategies are effective for identifying this compound’s molecular targets and resolving conflicting bioactivity data?
Methodological Answer:
- Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography with a biotinylated analog) to isolate interacting proteins. Validate hits via surface plasmon resonance (SPR) or thermal shift assays .
- Data Contradictions : Address variability in bioactivity (e.g., inconsistent IC₅₀ values) by standardizing assay conditions (pH, cell lines, incubation time). Cross-validate using orthogonal methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .
Advanced Question: How can researchers assess the compound’s stability under physiological conditions for preclinical development?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Sulfonyl groups may hydrolyze under acidic conditions, requiring formulation adjustments .
- Metabolic Stability : Use liver microsomes or hepatocytes to measure half-life (t₁/₂). Cytochrome P450 inhibition assays identify metabolic liabilities .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
